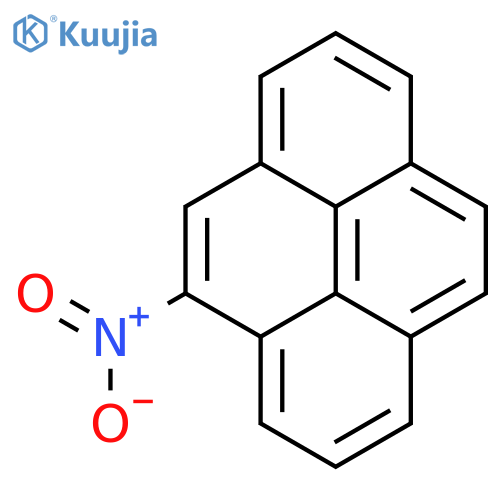Cas no 57835-92-4 (4-Nitropyrene)

4-Nitropyrene structure
商品名:4-Nitropyrene
4-Nitropyrene 化学的及び物理的性質
名前と識別子
-
- Pyrene, 4-nitro-
- 4-Nitropyrene
- 4-Nitropyreneneat
- 1-Nitro-pyren
- 3-Nitro-pyren
- 4-Nitro-pyren
- 4-Nitro-pyrene
- Pyrene,4-nitro
- 4-Nitropyrene [Nitroarenes]
- XOT1408EDI
- UISKIUIWPSPSAV-UHFFFAOYSA-N
- N0838
- C19276
- 57835-92-4
- T72653
- DTXSID5074844
- 4-NITROPYRENE [IARC]
- Pyrene, 4-nitro-; 4-Nitropyrene
- CHEMBL164499
- HSDB 7769
- N-(4-Amino-butyl)-acetamide
- CCRIS 4231
- AS-56481
- SCHEMBL3817515
- Q27155897
- NITROPYRENE, 4-
- BRN 1979733
- CHEBI:82355
- FT-0640491
- AKOS015833304
- MFCD00215955
- 4-NITROPYRENE [HSDB]
- UNII-XOT1408EDI
- NS00075574
- Pyrene, 4nitro
- 4Nitropyrene
- 4-NITROPYRENE (IARC)
- DB-053113
- DTXCID7042275
-
- MDL: MFCD00215955
- インチ: 1S/C16H9NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H
- InChIKey: UISKIUIWPSPSAV-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=C([H])C2=C([H])C([H])=C([H])C3C([H])=C([H])C4C([H])=C([H])C([H])=C1C=4C2=3)=O
- BRN: 1979733
計算された属性
- せいみつぶんしりょう: 247.06300
- どういたいしつりょう: 247.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 45.8
じっけんとくせい
- 密度みつど: 1.1699 (rough estimate)
- ゆうかいてん: 187.0 to 192.0 deg-C
- ふってん: 390.29°C (rough estimate)
- フラッシュポイント: 223.5±12.9 °C
- 屈折率: 1.5300 (estimate)
- PSA: 45.82000
- LogP: 5.01540
- じょうきあつ: 0.0±1.0 mmHg at 25°C
4-Nitropyrene セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:warning
- 危害声明: H351
- 警告文: P201-P202-P280-P308+P313-P405-P501
- セキュリティの説明: H303+H313+H333
- RTECS番号:UR2482000
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Nitropyrene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N900850-100mg |
4-Nitropyrene |
57835-92-4 | 100mg |
$ 695.00 | 2023-09-06 | ||
| TRC | N900850-250mg |
4-Nitropyrene |
57835-92-4 | 250mg |
$ 1518.00 | 2023-09-06 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0838-1G |
4-Nitropyrene |
57835-92-4 | >97.0%(HPLC) | 1g |
¥2190.00 | 2024-04-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N861639-100mg |
4-Nitropyrene |
57835-92-4 | >97.0%(HPLC) | 100mg |
¥294.00 | 2022-10-10 | |
| TRC | N900850-25mg |
4-Nitropyrene |
57835-92-4 | 25mg |
$ 190.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488272-1 g |
4-Nitropyrene, |
57835-92-4 | ≥97% | 1g |
¥3,407.00 | 2023-07-11 | |
| Chemenu | CM392845-500mg |
4-Nitropyrene |
57835-92-4 | 95%+ | 500mg |
$195 | 2022-09-29 | |
| Chemenu | CM392845-1g |
4-Nitropyrene |
57835-92-4 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Aaron | AR003MLM-500mg |
4-Nitropyrene |
57835-92-4 | 97% | 500mg |
$360.00 | 2025-01-22 | |
| 1PlusChem | 1P003MDA-1g |
4-Nitropyrene |
57835-92-4 | >97.0%(HPLC) | 1g |
$240.00 | 2025-02-20 |
4-Nitropyrene 関連文献
-
Takao Okazaki,Kenneth K. Laali Org. Biomol. Chem. 2004 2 2214
-
2. 691. Electrophilic substitution. Part VI. The nitration of aromatic hydrocarbons; partial rate factors and their interpretationM. J. S. Dewar,T. Mole,E. W. T. Warford J. Chem. Soc. 1956 3581
-
3. NotesN. Pravdi?,D. Keglevi?,E. D. Andrews,W. E. Harvey,Roger Bolton,A. F. Casy,J. L. Myers,D. W. Mathiwson,W. B. Whalley,J. M. Blatchly,R. Taylor,A. B. A. Jansen,P. J. Stokes,G. W. H. Cheeseman,J. S. Davidson,J. M. Crabtree,P. N. Gates,E. F. Mooney,J. K. Sutherland,D. A. Widdowson,Stang Mongkolsuk,F. M. Dean,G. W. Kirby,H. P. Tiwari,D. J. Machin,D. F. C. Morris,E. L. Short,R. S. Bluck,A. L. Odell,R. W. Olliff,J. Burdon,W. B. Hollyhead,C. R. Patrick,J. A. Salthouse,T. C. Waddington,Shreekrishna M. Gadedar,Anna Marie Kotsen,Elliott Cohen J. Chem. Soc. 1964 4633
-
Juan M. Casas-Solvas,Joshua D. Howgego,Anthony P. Davis Org. Biomol. Chem. 2014 12 212
-
William Rodríguez-Córdoba,Luis Gutiérrez-Arzaluz,Fernando Cortés-Guzmán,Jorge Peon Chem. Commun. 2021 57 12218
57835-92-4 (4-Nitropyrene) 関連製品
- 602-60-8(9-Nitroanthracene)
- 111438-94-9(Dibenzo[def,mno]chrysene,6-nitro-)
- 42397-64-8(1,6-Dinitropyrene)
- 42397-65-9(1,8-Dinitropyrene (90%))
- 5522-43-0(1-Nitropyrene)
- 776-34-1(4-Nitro-1-naphthylamine)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:57835-92-4)4-Nitropyrene

清らかである:99%
はかる:1g
価格 ($):275.0